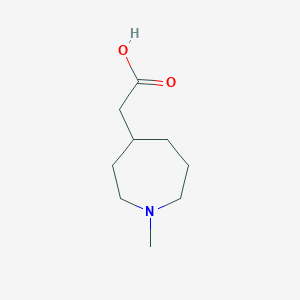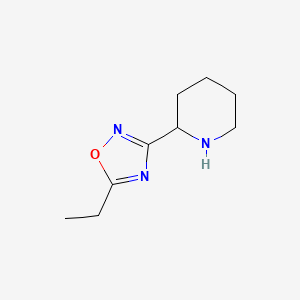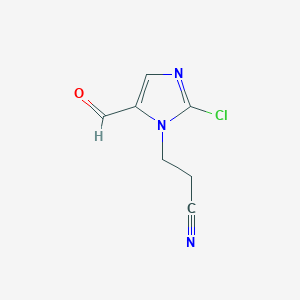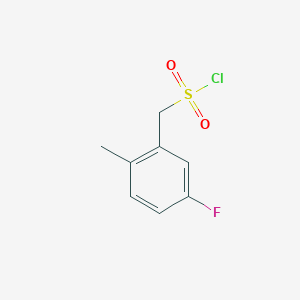
(5-Fluoro-2-methylphenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-2-methylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H8ClFO2S and a molecular weight of 222.66 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a methanesulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional group compatibility.
Méthodes De Préparation
The synthesis of (5-Fluoro-2-methylphenyl)methanesulfonyl chloride typically involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with thionyl chloride or sulfuryl chloride . The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product’s formation. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
(5-Fluoro-2-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be involved in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfides.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids under palladium catalysis.
Common reagents used in these reactions include thionyl chloride, sulfuryl chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(5-Fluoro-2-methylphenyl)methanesulfonyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonation reactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (5-Fluoro-2-methylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives . The fluorine atom and methyl group on the benzene ring can influence the compound’s reactivity and selectivity in these reactions.
Comparaison Avec Des Composés Similaires
(5-Fluoro-2-methylphenyl)methanesulfonyl chloride can be compared with other similar compounds, such as:
Methanesulfonyl chloride: Lacks the fluorine and methyl groups, making it less selective in certain reactions.
(5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride: Contains a methoxy group instead of a methyl group, which can affect its reactivity and solubility.
(2-Fluoro-5-methylphenyl)methanesulfonyl chloride: Similar structure but with different positioning of the fluorine and methyl groups, leading to variations in reactivity.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C8H8ClFO2S |
|---|---|
Poids moléculaire |
222.66 g/mol |
Nom IUPAC |
(5-fluoro-2-methylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8ClFO2S/c1-6-2-3-8(10)4-7(6)5-13(9,11)12/h2-4H,5H2,1H3 |
Clé InChI |
SWENMXHQRHDZCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13203338.png)
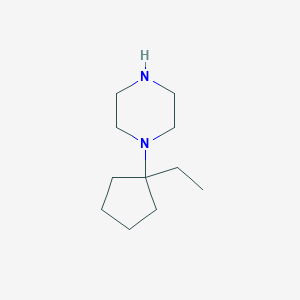
![8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13203345.png)


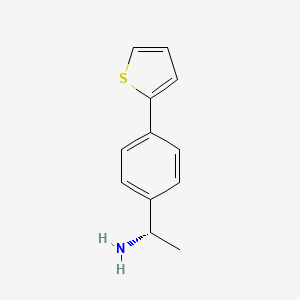
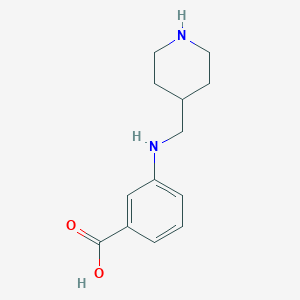
![5-Hydroxybicyclo[2.2.1]heptan-2-one](/img/structure/B13203387.png)
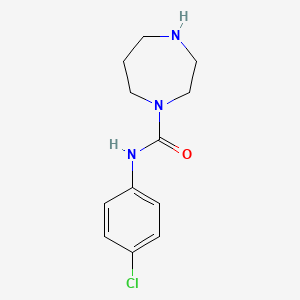
![[1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13203413.png)

